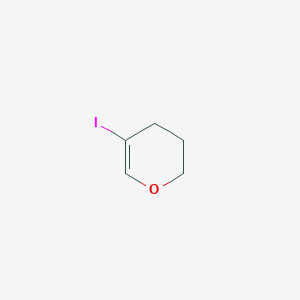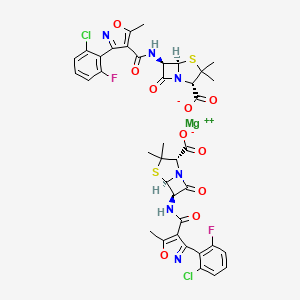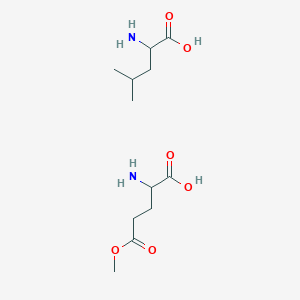![molecular formula C20H28N4O4 B12302659 Propan-2-yl 3-[6-[5-(hydroxymethyl)-1-methyltriazol-4-yl]-2-methylpyridin-3-yl]oxycyclohexane-1-carboxylate](/img/structure/B12302659.png)
Propan-2-yl 3-[6-[5-(hydroxymethyl)-1-methyltriazol-4-yl]-2-methylpyridin-3-yl]oxycyclohexane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 3-(6-[5-(hidroximetil)-1-metiltriazol-4-il]-2-metilpiridin-3-il)oxaciclohexano-1-carboxilato de propano-2-ilo es un compuesto orgánico complejo con posibles aplicaciones en varios campos, como la química, la biología, la medicina y la industria. Este compuesto presenta una estructura única que incluye un anillo de triazol, un anillo de piridina y un grupo carboxilato de ciclohexano, lo que lo convierte en un tema interesante para la investigación científica.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis del 3-(6-[5-(hidroximetil)-1-metiltriazol-4-il]-2-metilpiridin-3-il)oxaciclohexano-1-carboxilato de propano-2-ilo normalmente implica varios pasos, incluida la formación de los anillos de triazol y piridina, seguidos de su acoplamiento con el grupo carboxilato de ciclohexano. Las rutas sintéticas comunes pueden incluir:
Formación del anillo de triazol: Esto se puede lograr mediante una entre una azida y un alquino.
Formación del anillo de piridina: Esto se puede sintetizar utilizando varios métodos, como la síntesis de piridina de Hantzsch.
Reacciones de acoplamiento: Los anillos de triazol y piridina se acoplan luego con el grupo carboxilato de ciclohexano utilizando reactivos como catalizadores de paladio en una reacción de acoplamiento de Suzuki-Miyaura.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de reactores automatizados y técnicas de química de flujo continuo para ampliar el proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
El 3-(6-[5-(hidroximetil)-1-metiltriazol-4-il]-2-metilpiridin-3-il)oxaciclohexano-1-carboxilato de propano-2-ilo puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El grupo hidroximetil se puede oxidar a un ácido carboxílico utilizando agentes oxidantes como el permanganato de potasio.
Reducción: El compuesto se puede reducir utilizando agentes reductores como el hidruro de aluminio y litio.
Sustitución: Los anillos de triazol y piridina pueden sufrir reacciones de sustitución con electrófilos o nucleófilos en condiciones apropiadas.
Reactivos y condiciones comunes
Agentes oxidantes: Permanganato de potasio, trióxido de cromo.
Agentes reductores: Hidruro de aluminio y litio, borohidruro de sodio.
Catalizadores: Catalizadores de paladio para reacciones de acoplamiento.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación del grupo hidroximetil produciría un derivado de ácido carboxílico.
Aplicaciones Científicas De Investigación
El 3-(6-[5-(hidroximetil)-1-metiltriazol-4-il]-2-metilpiridin-3-il)oxaciclohexano-1-carboxilato de propano-2-ilo tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como sonda bioquímica debido a su estructura única.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluidas las actividades antimicrobianas y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del 3-(6-[5-(hidroximetil)-1-metiltriazol-4-il]-2-metilpiridin-3-il)oxaciclohexano-1-carboxilato de propano-2-ilo implica su interacción con objetivos y vías moleculares específicas. Los anillos de triazol y piridina pueden interactuar con enzimas y receptores, modulando su actividad. El compuesto también puede interferir con los procesos celulares al unirse al ADN o las proteínas, lo que lleva a cambios en la expresión génica o la función de la proteína.
Comparación Con Compuestos Similares
Compuestos similares
- [5-Acetiloxi-3-(hidroximetil)-2-oxo-6-propano-2-ilciclohex-3-en-1-il] 3-metilbutanoato
- 4,7-dimetil-1-propano-2-il-6-[3,4,5-trihidroxi-6-(hidroximetil)oxan-2-il]oxigeno-3,4,4a,5,6,8a-hexahidro-1H-naftaleno-2-ona
Singularidad
El 3-(6-[5-(hidroximetil)-1-metiltriazol-4-il]-2-metilpiridin-3-il)oxaciclohexano-1-carboxilato de propano-2-ilo es único debido a su combinación de un anillo de triazol, un anillo de piridina y un grupo carboxilato de ciclohexano. Esta estructura única confiere propiedades químicas y biológicas específicas que no se encuentran en compuestos similares.
Propiedades
Fórmula molecular |
C20H28N4O4 |
|---|---|
Peso molecular |
388.5 g/mol |
Nombre IUPAC |
propan-2-yl 3-[6-[5-(hydroxymethyl)-1-methyltriazol-4-yl]-2-methylpyridin-3-yl]oxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C20H28N4O4/c1-12(2)27-20(26)14-6-5-7-15(10-14)28-18-9-8-16(21-13(18)3)19-17(11-25)24(4)23-22-19/h8-9,12,14-15,25H,5-7,10-11H2,1-4H3 |
Clave InChI |
PYRSQORHSAQHOW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=N1)C2=C(N(N=N2)C)CO)OC3CCCC(C3)C(=O)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![17beta-Hydroxyestr-4-en-3-one 17-[3-(2-furyl)propionate]](/img/structure/B12302603.png)

![rac-1-tert-butyl 3'a-methyl (3'aR,6'aR)-hexahydrospiro[azetidine-3,1'-furo[3,4-c]pyrrole]-1,3'a-dicarboxylate, cis](/img/structure/B12302615.png)
![2-[(5-Chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl)amino]-3-methylbutanoic acid](/img/structure/B12302617.png)

![Dodecabenzylbambus[6]uril, bn-bu[6]](/img/structure/B12302629.png)

![N-[2-[2-[2-[2-[2-[2-[2-[2-(carbamothioylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12302644.png)


![1-[2-[[2-[2-[2-[2-[2-[4-(1,3-benzothiazol-5-ylamino)-6-tert-butylsulfonylquinolin-7-yl]oxyethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12302661.png)

